molecular formula C20H24N2O3 B1342323 Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate CAS No. 77211-76-8

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1342323
CAS No.: 77211-76-8
M. Wt: 340.4 g/mol
InChI Key: JFFNFUMDVAEEDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes the precise chemical identity through standardized naming conventions. According to chemical database records, the official systematic name is benzyl 4-(anilinomethyl)-4-hydroxy-1-piperidinecarboxylate. This nomenclature reflects the structural hierarchy beginning with the benzyl protecting group attached to the carboxylate functionality, followed by detailed description of the substituted piperidine ring system. The piperidine core contains hydroxyl substitution at the 4-position along with an anilinomethyl substituent at the same carbon center, creating a quaternary carbon center within the heterocyclic framework.

The structural representation reveals a six-membered saturated nitrogen heterocycle with nitrogen at position 1 bearing the benzyloxycarbonyl protecting group. The carbon atom at position 4 of the piperidine ring serves as the site for both hydroxyl and anilinomethyl substitution, creating a complex substitution pattern that defines the molecular architecture. The phenylamino group extends from the methyl carbon attached to the piperidine ring, establishing an extended conjugated system that influences the overall molecular properties. The benzyl ester functionality provides additional aromatic character while serving as a common protecting group in synthetic organic chemistry applications.

The complete structural framework can be represented through the canonical simplified molecular-input line-entry system notation as c1ccc(cc1)COC(=O)N2CCC(CC2)(CNc3ccccc3)O, which encodes the complete connectivity pattern of all atoms within the molecule. This representation demonstrates the systematic connectivity from the benzyl ester through the piperidine ring to the terminal aniline substituent, providing a complete digital fingerprint of the molecular structure.

Alternative Chemical Designations and Registry Identifiers

The compound possesses multiple alternative chemical designations that reflect different nomenclature systems and database conventions. The Chemical Abstracts Service has assigned the unique registry number 77211-76-8 to this specific molecular entity, providing unambiguous identification within the global chemical literature. This registry number serves as the primary identifier for regulatory, commercial, and research applications worldwide.

Alternative systematic names include this compound, which emphasizes the phenylamino substituent nomenclature rather than the anilinomethyl designation. Additional naming variations found in chemical databases include the formal name 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylic acid benzyl ester, which follows the carboxylic acid ester naming convention rather than the carboxylate approach.

International chemical identifier systems provide additional unique identifiers for database searches and chemical informatics applications. The International Chemical Identifier key JFFNFUMDVAEEDU-UHFFFAOYSA-N serves as a hash-based identifier derived from the complete structural connectivity information. The simplified molecular-input line-entry system string provides machine-readable structural information that can be processed by chemical informatics software for structure-based searches and molecular property calculations.

Identifier Type Value
Chemical Abstracts Service Registry Number 77211-76-8
International Chemical Identifier Key JFFNFUMDVAEEDU-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System c1ccc(cc1)COC(=O)N2CCC(CC2)(CNc3ccccc3)O
PubChem Compound Identifier Multiple entries in related compound databases

Molecular Formula and Weight Analysis

The molecular formula C20H24N2O3 defines the precise atomic composition of this compound. This formula indicates a complex organic molecule containing twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the substantial molecular size and structural complexity inherent in this compound.

The molecular weight calculations based on standard atomic masses yield a value of 340.42 grams per mole for this compound. This molecular weight places the compound in the range typical for pharmaceutical intermediates and complex organic synthetic targets. The relatively high molecular weight reflects the presence of multiple aromatic ring systems, the saturated heterocyclic core, and the various functional group substituents that contribute to the overall molecular mass.

Analysis of the molecular composition reveals several important structural features that influence chemical and physical properties. The presence of two nitrogen atoms indicates potential for hydrogen bonding interactions and basic chemical behavior, particularly from the aniline nitrogen that retains electron-donating character. The three oxygen atoms are distributed among the hydroxyl group, the ester carbonyl, and the ester linkage oxygen, providing multiple sites for hydrogen bonding and polar interactions.

The carbon-to-hydrogen ratio of 20:24 suggests a highly unsaturated molecular framework consistent with the presence of two aromatic ring systems and the carbonyl functionality. The molecular formula indicates a degree of unsaturation of eleven, accounting for the two benzene rings (eight degrees), the carbonyl group (one degree), and the piperidine ring (one degree, though saturated, contributes to the ring count).

Molecular Parameter Value
Molecular Formula C20H24N2O3
Molecular Weight 340.42 g/mol
Carbon Atoms 20
Hydrogen Atoms 24
Nitrogen Atoms 2
Oxygen Atoms 3
Degree of Unsaturation 11

Isomeric Considerations and Stereochemical Configuration

The structural framework of this compound presents important stereochemical considerations that influence its chemical identity and properties. The presence of a quaternary carbon center at position 4 of the piperidine ring, bearing both hydroxyl and anilinomethyl substituents, creates a chiral center that generates potential for stereoisomerism. However, the specific substitution pattern with two different substituents on the same carbon atom eliminates the possibility of classical stereoisomerism at this position.

The piperidine ring system exists in a chair conformation under normal conditions, similar to cyclohexane, which influences the spatial arrangement of substituents around the ring. The quaternary substitution at position 4 creates steric interactions that may influence the preferred conformational state of the heterocyclic ring. The bulky anilinomethyl substituent likely adopts an equatorial orientation to minimize steric strain, while the smaller hydroxyl group may exhibit conformational flexibility.

The benzyl ester protecting group introduces additional conformational considerations through rotation around the ester linkage and the benzyl carbon-oxygen bond. These rotational degrees of freedom create multiple conformational isomers that exist in rapid equilibrium under normal conditions. The aniline substituent also exhibits rotational freedom around the nitrogen-carbon bond connecting it to the methyl group, adding further conformational complexity to the molecular system.

Analysis of potential tautomeric equilibria reveals limited possibilities due to the structural framework. The hydroxyl group at position 4 of the piperidine ring could theoretically participate in keto-enol tautomerism, but the quaternary substitution pattern and ring constraints likely strongly favor the alcohol form over any potential ketone tautomer. The aniline nitrogen exhibits typical aromatic amine character with reduced basicity compared to aliphatic amines due to resonance delocalization with the aromatic ring system.

The overall molecular architecture suggests minimal potential for significant stereoisomerism or tautomerism, indicating that the compound exists predominantly as a single structural entity under normal conditions. The conformational flexibility around single bonds provides dynamic structural variation without creating discrete isomeric forms that would require separate identification or characterization.

Properties

IUPAC Name

benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFNFUMDVAEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154759
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-76-8
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77211-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxy group is then introduced through selective oxidation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design, particularly in the development of new analgesics and anti-inflammatory agents .

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products .

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the phenylamino methyl group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position of the piperidine ring, influencing solubility, stability, and biological activity.

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Phenylaminomethyl C₂₀H₂₄N₂O₃ 340.42 Moderate polarity, CNS penetration
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-Methylpyridylmethyl C₂₀H₂₅N₂O₃ 341.19 Increased hydrophilicity; pyridine enhances metal coordination
Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate Trifluoropropyl C₁₆H₂₀F₃NO₃ 331.33 Enhanced metabolic stability (CF₃ group)
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate 3,4-Dimethylphenylaminomethyl C₂₂H₂₈N₂O₃ 368.48 Improved lipophilicity; potential for enhanced receptor affinity
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Phenylaminomethyl (acid form) C₁₉H₂₂N₂O₂·HCl 350.86 Ionic form improves aqueous solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoropropyl in ) enhance metabolic stability but may reduce solubility.
  • Aromatic heterocycles (e.g., pyridyl in ) introduce hydrogen-bonding sites, improving target engagement.

Pharmacological Activity and Selectivity

  • NMDA Receptor Antagonists : Compounds like ifenprodil (IC₅₀ = 0.34 µM for NR2B) and Ro 25-6981 (IC₅₀ = 0.009 µM) highlight the importance of piperidine-carbamate scaffolds in NR2B selectivity .

Biological Activity

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate, also known as 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₃
Molecular Weight315.39 g/mol
CAS Number77211-76-8
Density1.2 ± 0.1 g/cm³
Boiling Point495.6 ± 45 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets by binding to their active sites, influencing various biochemical pathways.

Antibacterial Activity

Recent studies have demonstrated the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 2.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosaNot determined

In vitro tests indicated that the compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure . The presence of hydroxyl and phenylamino groups enhances its antibacterial efficacy, likely due to increased interaction with bacterial cell membranes.

Antifungal Activity

The compound also shows antifungal activity, particularly against Candida species. The efficacy was evaluated through zone of inhibition tests, where it demonstrated significant effects against C. albicans.

Table 3: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)
Candida albicans24
Aspergillus nigerNot determined

The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis, leading to cell lysis and death .

Case Studies

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of various piperidine derivatives, highlighting that substitutions on the piperidine ring significantly influenced antibacterial activity. The presence of electron-donating or electron-withdrawing groups enhanced the potency against tested pathogens .
  • Therapeutic Applications : Research has suggested potential therapeutic applications for this compound in treating infections caused by resistant strains of bacteria and fungi due to its unique mechanism of action that differs from conventional antibiotics .

Q & A

Basic: What safety protocols are recommended for handling Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • First Aid:
    • Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .
  • Storage: Keep in a sealed container, away from oxidizers, in a cool, dry, ventilated area .

Basic: What are standard synthetic routes for this compound?

Answer:

  • Key Steps:
    • Intermediate Preparation: Start with piperidine derivatives (e.g., 4-hydroxypiperidine) and introduce benzyl groups via nucleophilic substitution .
    • Functionalization: Use reductive amination or coupling reactions to attach the phenylamino-methyl moiety. For example, cross-electrophile coupling with brominated aromatic precursors under palladium catalysis .
    • Protection/Deprotection: Employ benzyl carbamate protecting groups, followed by acidic or catalytic hydrogenation for deprotection .
  • Example Protocol: A 63% yield was achieved using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and brominated pyridines via in-situ bromination .

Basic: How is structural purity confirmed for this compound?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 50–60 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., experimental [M+H]+^+ = 341.1860 vs. calculated 341.1860) .
  • Chromatography: Use HPLC or GC-MS to verify >95% purity .

Advanced: How can researchers resolve contradictions in reported toxicological data?

Answer:

  • In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay) on human cell lines (HEK293, HepG2) to establish baseline toxicity .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., benzyl piperidine carboxylates with known LD50_{50}) to infer safety margins .
  • Metabolic Profiling: Use liver microsomes to assess metabolic stability and identify toxic metabolites .

Advanced: What strategies optimize synthesis yield in multi-step reactions?

Answer:

  • Catalyst Screening: Test Pd(OAc)2_2, XPhos, or Ni catalysts for cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (e.g., 60°C) to suppress side reactions .
  • Automation: Use integrated synthesis consoles for precise control of reaction parameters (e.g., residence time, stoichiometry), achieving yields up to 89% .

Advanced: How does this compound’s biological activity compare to similar piperidine derivatives?

Answer:

  • Receptor Binding: The phenylamino-methyl group enhances affinity for muscarinic acetylcholine receptors (mAChRs) compared to non-substituted analogs (e.g., 10-fold higher IC50_{50} in competitive assays) .
  • Bioactivity Screens: In silico docking (AutoDock Vina) predicts stronger interactions with GPCRs vs. benzyl 4-oxo-piperidine derivatives due to hydrogen bonding with the hydroxy group .
  • In Vivo Studies: Zebrafish models show reduced neurotoxicity compared to tert-butyl analogs, likely due to improved metabolic clearance .

Advanced: What crystallographic methods are used for structural elucidation?

Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., SHELX programs) resolves stereochemistry at the 4-hydroxy position. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen bonding networks .
  • Data Refinement: SHELXL refines high-resolution data (R-factor < 0.05) using least-squares minimization. Twinning detection (SHELXD) is critical for resolving disorder in the benzyl group .

Advanced: How do storage conditions impact compound stability?

Answer:

  • Degradation Pathways: Hydrolysis of the carbamate group occurs under humid conditions (>60% RH), monitored via TLC or 1H^1H NMR .
  • Stabilization: Store at -20°C under argon with molecular sieves to prolong shelf life (>12 months) .
  • Compatibility Testing: Avoid oxidizing agents (e.g., KMnO4_4) to prevent decomposition to nitro derivatives .

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